molecular formula C11H13F3N2O2S B1592512 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 304690-95-7

1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B1592512
CAS No.: 304690-95-7
M. Wt: 294.3 g/mol
InChI Key: LGTDNGCHLBWUPH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a chemical compound characterized by its trifluoromethyl group and a tetrahydroquinoline moiety. This compound is part of the organofluorine family, which includes compounds containing carbon-fluorine bonds. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using hydrogenation techniques.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

  • Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Industry: It is used in the production of materials with specific properties, such as increased resistance to degradation and improved thermal stability.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The specific pathways and targets depend on the context of its application, whether in drug design or material science.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar in structure but differs in the aromatic ring substituent.

  • 1,1,1-Trifluoro-N-methylmethanesulfonamide: Similar trifluoromethyl group but lacks the tetrahydroquinoline moiety.

Uniqueness: The uniqueness of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide lies in its combination of the trifluoromethyl group and the tetrahydroquinoline core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,1,1-trifluoro-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-16-6-2-3-8-4-5-9(7-10(8)16)15-19(17,18)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTDNGCHLBWUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630488
Record name 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304690-95-7
Record name 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolyl)trifluoromethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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